3-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
Description
3-Cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic small molecule characterized by a cyclohexyl-propanamide backbone linked to a piperazine sulfonamide moiety. The piperazine ring is substituted with a 4-methoxyphenyl group, which confers unique electronic and steric properties. The sulfonyl ethyl spacer enhances metabolic stability compared to thioether or ester linkages, while the methoxy group at the para position of the phenyl ring may improve solubility and modulate receptor interactions. This compound is hypothesized to target central nervous system (CNS) receptors, such as serotonin or dopamine receptors, due to structural similarities to known piperazine-based pharmacophores .
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAIMPCHWBROQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound vs. 2-Fluorophenyl Analog ()
- The 4-methoxyphenyl group in the target compound likely improves water solubility compared to the 2-fluorophenyl substituent, which is more hydrophobic .
- The para-methoxy orientation may enhance receptor binding affinity due to optimal steric alignment with CNS targets, whereas the ortho-fluoro substituent could induce steric hindrance or altered electronic interactions .
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